molecular formula C12H15ClINO3 B12817844 methyl (2S,4S)-4-(2-iodophenoxy)pyrrolidine-2-carboxylate hydrochloride

methyl (2S,4S)-4-(2-iodophenoxy)pyrrolidine-2-carboxylate hydrochloride

Cat. No.: B12817844
M. Wt: 383.61 g/mol
InChI Key: JYRHQWUOUAKHDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL (2S,4S)-4-(2-IODOPHENOXY)-2-PYRROLIDINECARBOXYLATE HYDROCHLORIDE is a synthetic organic compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by the presence of an iodophenoxy group attached to a pyrrolidine ring, which is further esterified with a methyl group and combined with hydrochloride.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (2S,4S)-4-(2-IODOPHENOXY)-2-PYRROLIDINECARBOXYLATE HYDROCHLORIDE typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.

    Introduction of the Iodophenoxy Group: The iodophenoxy group can be introduced via a nucleophilic substitution reaction using an iodophenol derivative and a suitable leaving group.

    Esterification: The carboxylate group is esterified with methanol in the presence of an acid catalyst to form the methyl ester.

    Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

METHYL (2S,4S)-4-(2-IODOPHENOXY)-2-PYRROLIDINECARBOXYLATE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or other halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its biological activity and potential therapeutic effects.

    Medicine: Research may focus on its potential use as a pharmaceutical agent.

    Industry: The compound could be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of METHYL (2S,4S)-4-(2-IODOPHENOXY)-2-PYRROLIDINECARBOXYLATE HYDROCHLORIDE would involve its interaction with specific molecular targets and pathways. This could include binding to receptors, enzymes, or other proteins, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • METHYL (2S,4S)-4-(2-BROMOPHENOXY)-2-PYRROLIDINECARBOXYLATE HYDROCHLORIDE
  • METHYL (2S,4S)-4-(2-CHLOROPHENOXY)-2-PYRROLIDINECARBOXYLATE HYDROCHLORIDE
  • METHYL (2S,4S)-4-(2-FLUOROPHENOXY)-2-PYRROLIDINECARBOXYLATE HYDROCHLORIDE

Uniqueness

METHYL (2S,4S)-4-(2-IODOPHENOXY)-2-PYRROLIDINECARBOXYLATE HYDROCHLORIDE is unique due to the presence of the iodophenoxy group, which can impart distinct chemical and biological properties compared to its bromine, chlorine, or fluorine analogs. The iodine atom can influence the compound’s reactivity, binding affinity, and overall pharmacokinetic profile.

Properties

IUPAC Name

methyl 4-(2-iodophenoxy)pyrrolidine-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO3.ClH/c1-16-12(15)10-6-8(7-14-10)17-11-5-3-2-4-9(11)13;/h2-5,8,10,14H,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRHQWUOUAKHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CC=CC=C2I.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClINO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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